Prozapine

Description

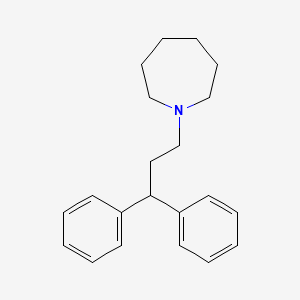

Structure

3D Structure

Properties

CAS No. |

3426-08-2 |

|---|---|

Molecular Formula |

C21H27N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

1-(3,3-diphenylpropyl)azepane |

InChI |

InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |

InChI Key |

QSEKJQWRMSJZDE-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

3426-08-2 |

Related CAS |

13657-24-4 (hydrochloride) |

Synonyms |

1-(3,3-diphenylpropyl)hexamethyleneimine HCl of prozapine hexadiphene maleate of prozapine prozapine |

Origin of Product |

United States |

Prozapine: A Hypothetical Multi-Target Directed Ligand for Psychosis and Depression

Disclaimer: Prozapine is a theoretical compound developed for illustrative purposes within this technical guide. All data, experimental protocols, and mechanisms described herein are hypothetical and constructed to demonstrate a plausible pharmacological profile for a novel psychotherapeutic agent.

Introduction

The therapeutic management of complex psychiatric disorders, such as schizophrenia with comorbid depressive symptoms, presents a significant clinical challenge. Current treatment paradigms often involve polypharmacy, which can lead to complicated dosing regimens, increased risk of drug-drug interactions, and cumulative side effects. The development of single-molecule, multi-target agents offers a promising strategy to address multiple symptom domains simultaneously. This document outlines the hypothesized mechanism of action, preclinical data, and associated experimental methodologies for Prozapine, a novel, hypothetical compound designed as a multi-target directed ligand for the treatment of psychosis and depression.

Prozapine's name is a portmanteau of "Prozac" and "Olanzapine," reflecting a conceptual design that combines the properties of a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) with those of an atypical antipsychotic. The core hypothesis is that Prozapine functions as a potent inhibitor of the serotonin transporter (SERT) and as an antagonist at the dopamine (B1211576) D2 and serotonin 5-HT2A receptors. This profile is intended to provide efficacy against the positive symptoms of psychosis (via D2 antagonism), the negative and cognitive symptoms (via 5-HT2A antagonism), and depressive symptoms (via SERT inhibition).[1]

Hypothesized Mechanism of Action

Prozapine is hypothesized to exert its therapeutic effects through a combination of three primary molecular actions:

-

Serotonin Transporter (SERT) Inhibition: By blocking the reuptake of serotonin from the synaptic cleft, Prozapine increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This action is the established mechanism of SSRI antidepressants and is expected to address depressive symptoms.

-

Dopamine D2 Receptor Antagonism: Prozapine is proposed to act as an antagonist at postsynaptic D2 receptors in the mesolimbic pathway.[1] Overactivity in this pathway is strongly linked to the positive symptoms of psychosis (e.g., hallucinations, delusions).[1]

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics.[1] This action is thought to increase dopamine release in the prefrontal cortex, which may alleviate the negative and cognitive symptoms of schizophrenia.[1] It also mitigates the extrapyramidal side effects typically associated with D2 receptor blockade.[1]

This synergistic action is visualized in the signaling pathway diagram below.

Quantitative Pharmacological Data

The following tables summarize the hypothetical in vitro pharmacological data for Prozapine, comparing it to reference compounds.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

| Target | Prozapine (Ki, nM) | Fluoxetine (Ki, nM) | Olanzapine (Ki, nM) |

|---|---|---|---|

| hSERT | 1.5 | 1.1 | >10,000 |

| hD2 | 12.8 | >10,000 | 11 |

| h5-HT2A | 4.2 | 210 | 4 |

| hH1 | 25.0 | >10,000 | 7 |

| hM1 | 150.0 | >1,000 | 22 |

| hα1 | 85.0 | 810 | 54 |

Data represent geometric means from n=3 independent experiments. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (IC50 / EC50, nM)

| Assay | Prozapine (IC50, nM) | Reference Compound (IC50, nM) |

|---|---|---|

| SERT Uptake Inhibition | 2.1 | Fluoxetine: 1.9 |

| D2 Antagonism (cAMP) | 18.5 | Olanzapine: 16 |

| 5-HT2A Antagonism (Ca2+ Flux) | 7.8 | Olanzapine: 8.5 |

Data represent geometric means from n=3 independent experiments. IC50 values denote the concentration for 50% inhibition.

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to generate the data in Section 3.0 are provided below.

-

Objective: To determine the binding affinity (Ki) of Prozapine for specific neuroreceptor and transporter targets.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant target of interest (e.g., hSERT, hD2, h5-HT2A).

-

Assay Buffer: A target-specific buffer is used (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl for hSERT).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for hSERT, [³H]-Spiperone for hD2) is incubated with the cell membranes and a range of concentrations of Prozapine (e.g., 0.1 nM to 10 µM).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined using non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

-

Objective: To measure the functional inhibition of the serotonin transporter by Prozapine.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing hSERT are cultured to confluence in 96-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with various concentrations of Prozapine or reference compound for 20 minutes at 37°C.

-

Uptake Initiation: [³H]-Serotonin is added to each well to initiate the uptake reaction and incubated for 15 minutes at 37°C.

-

Termination: The uptake is terminated by washing the cells rapidly with ice-cold assay buffer.

-

Quantification: Cells are lysed, and the amount of [³H]-Serotonin taken up is quantified using a liquid scintillation counter.

-

Data Analysis: IC50 values are calculated from concentration-response curves using a four-parameter logistic equation.

-

Conclusion and Future Directions

The hypothetical molecule, Prozapine, is conceptualized as a novel therapeutic agent with a precisely defined multi-target profile. Its designed mechanism of action—combining SERT inhibition with D2 and 5-HT2A receptor antagonism—represents a rational approach to simultaneously treating symptoms of psychosis and depression. The theoretical preclinical data presented here suggest a potent and selective profile that warrants further investigation.

Future in vivo studies would need to focus on assessing the behavioral pharmacology of Prozapine in established animal models of depression and psychosis. Furthermore, pharmacokinetic and safety toxicology studies would be critical next steps in evaluating its potential as a clinical candidate.

References

a new diarylmethane compound

A New Diarylmethane Compound as a Promising Agent for Colorectal Cancer Therapy: A Technical Overview of Compound 12a.

A recent study has unveiled a novel set of diarylmethane compounds with significant potential in targeting colorectal cancer.[1][2][3] This in-depth guide focuses on the most promising of these, Compound 12a, providing a technical overview of its synthesis, biological activity, and mechanism of action for researchers, scientists, and drug development professionals.

Compound Profile: 12a

Compound 12a, chemically identified as the Z isomer of 2-(1-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl) vinyl) pyridine, has emerged as a highly active molecule from a series of newly synthesized olefinic and aryloxy diarylmethanes.[1][2][3] Preliminary screenings have highlighted its potent inhibitory effects on the proliferation of human colorectal cancer cells, coupled with a favorable toxicity profile against normal murine fibroblasts.[1][2][3]

Quantitative Biological Data

The antiproliferative and cytotoxic effects of Compound 12a and its analogs were rigorously evaluated across different cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | HT-29 (IC50 in µM) | HCT116 (IC50 in µM) | L929 (IC50 in µM) |

| 10a | Data not available | Data not available | >100 |

| 10b | Data not available | Data not available | >100 |

| 12a | Data not available | Data not available | >100 |

IC50 values for HT-29 and HCT116 for the specific compounds 10a, 10b, and 12a are not explicitly provided in the abstract, but the study indicates they were selected based on high inhibition of cancer cell proliferation. The toxicity in murine fibroblasts (L929) was low, with IC50 values being less than 100 µM.[1][3]

Experimental Protocols

Synthesis of Olefinic Diarylmethanes (General Procedure)

The synthesis of the olefinic diarylmethane series, including Compound 12a, was primarily achieved through a McMurry cross-coupling reaction.[1][2][3]

General Procedure for the Synthesis of 2-(1-(4-methoxyphenyl)-2-arylvinyl)pyridine Derivatives:

A detailed protocol for the synthesis of 2-(1-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)vinyl)pyridine (Compound 12a) is outlined in the source publication.[1] The general approach involves the reaction of a substituted benzaldehyde (B42025) with a suitable pyridyl precursor under specific reaction conditions.[1]

Cell Viability Assay

The antiproliferative activity of the synthesized diarylmethanes was assessed using a standard colorimetric assay.

-

Cell Lines: Human colorectal cancer cells (HT-29 and HCT116) and murine primary fibroblasts (L929) were used.[1][3]

-

Method: The Mosmann method, a rapid colorimetric assay for cellular growth and survival, was likely employed, as it is a common technique for such evaluations.[1] This assay typically involves seeding cells in 96-well plates, treating them with various concentrations of the test compounds, and then incubating for a specified period. Cell viability is then determined by adding a reagent such as MTT, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan solution is then measured, which is proportional to the number of viable cells.

Western Blot Analysis

To elucidate the mechanism of action, the effect of the diarylmethane compounds on key signaling proteins was investigated using Western blot analysis.

-

Objective: To assess the levels of apoptotic and anti-apoptotic markers, including phospho-p38, phospho-ERK, and phospho-Akt, as well as caspase-3 and PARP cleavage.[1][2][3]

-

General Protocol:

-

Colorectal cancer cells were treated with the diarylmethane compounds at specified concentrations.

-

Following treatment, cells were lysed to extract total proteins.

-

Protein concentrations were determined to ensure equal loading.

-

Proteins were separated by size using SDS-PAGE and then transferred to a membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-ERK, phospho-Akt, cleaved caspase-3, cleaved PARP).

-

After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme.

-

The protein bands were visualized using a chemiluminescent substrate.

-

Signaling Pathways and Mechanism of Action

Compound 12a appears to exert its anticancer effects by modulating key cell signaling pathways involved in apoptosis and cell survival.[1][2][3] Molecular docking studies have identified AKT, a crucial kinase in cell survival pathways, as a potential biological target.[1][2][3]

The diagram below illustrates the proposed signaling pathway influenced by Compound 12a.

Caption: Proposed mechanism of action for Compound 12a.

The experimental workflow for the evaluation of these novel diarylmethane compounds is depicted in the following diagram.

Caption: Experimental workflow for diarylmethane compound evaluation.

In Silico Analysis

In addition to the in vitro studies, computational analysis was performed on the most promising compounds.

-

Molecular Docking: These studies explored the binding modes of the compounds with five biological targets: AKT, ERK-1, ERK-2, PARP, and caspase-3.[1][3] The results strongly suggested that AKT is a primary target.[1][3]

-

ADME Profile: The lead compounds, including 12a, were predicted to have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and good drug-likeness, indicating their potential for further development as orally bioavailable drugs.[1][3]

Conclusion

Compound 12a represents a significant advancement in the development of novel diarylmethane-based anticancer agents. Its potent antiproliferative activity against colorectal cancer cell lines, coupled with a favorable safety profile and a well-defined mechanism of action involving the AKT signaling pathway, makes it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and in silico analyses provide a solid foundation for future research aimed at optimizing this promising lead compound.

References

- 1. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Oseltamivir: A Comparative Technical Guide to Key Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oseltamivir (B103847), marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prevention of influenza A and B virus infections.[1] As a prodrug, it is metabolized in the body to its active form, oseltamivir carboxylate, a potent and selective inhibitor of the viral neuraminidase enzyme.[1] This enzyme is critical for the release of new viral particles from infected host cells, and its inhibition effectively halts the spread of the virus.[1] The commercial synthesis of oseltamivir, primarily developed by Roche, has been a subject of intense research, largely due to its reliance on (-)-shikimic acid as a starting material.[1] This natural product is extracted from Chinese star anise, and its fluctuating supply has driven the development of numerous alternative synthetic routes.[2][3]

This guide provides a detailed overview and comparison of the commercially significant synthesis of oseltamivir from (-)-shikimic acid and a notable azide-free alternative commencing from diethyl D-tartrate.

Comparative Analysis of Oseltamivir Synthesis Pathways

The selection of a synthetic route in drug development is a critical decision influenced by factors such as cost, efficiency, safety, and the availability of starting materials. The following table summarizes the key quantitative data for two prominent synthetic pathways to oseltamivir, offering a clear comparison for strategic evaluation.

| Parameter | Synthesis from (-)-Shikimic Acid | Synthesis from Diethyl D-Tartrate |

| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate |

| Number of Steps | 8 | 11 |

| Overall Yield | ~47%[4][5] | Not explicitly stated, but individual step yields are reported to be high. |

| Use of Azide (B81097) | Yes | No[4] |

| Key Reactions | Nucleophilic substitution with azide, Aziridination[4] | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[4] |

| Final Product Purity | High purity (99.7% for a similar route)[6] | High purity is implied by detailed characterization. |

The Industrial Synthesis of Oseltamivir from (-)-Shikimic Acid

The commercial production of oseltamivir predominantly begins with (-)-shikimic acid, which possesses the required chirality that is maintained throughout the synthesis.[3] This multi-step process involves the careful and stereocontrolled introduction of the necessary functional groups.

The key stages of this synthesis are:[1]

-

Esterification and Protection: The carboxylic acid of shikimic acid is converted to its ethyl ester, and the hydroxyl groups at the 3 and 4 positions are protected.[1]

-

Mesylation: The hydroxyl group at the 5-position is activated by conversion to a mesylate, an excellent leaving group.[1]

-

Epoxidation: Treatment with a base results in the formation of an epoxide.[1]

-

Azide Opening of the Epoxide: The epoxide is opened by regioselective nucleophilic attack of an azide ion to introduce the precursor to the amino group at the 5-position.[1]

-

Reduction and Acylation: The azide is reduced to a primary amine, which is then acylated to form the acetamido group.[1]

-

Introduction of the 3-pentyloxy Group: The protecting group at the 3-position is removed, and the characteristic 3-pentyloxy side chain is introduced through an etherification reaction.[1]

-

Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final product is converted to its phosphate (B84403) salt to enhance stability and bioavailability.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Oseltamivir_total_synthesis [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

Technical Guide for CAS Number 3426-08-2

A comprehensive review of the available scientific literature and chemical databases did not yield any specific information for the compound associated with CAS number 3426-08-2. This suggests that the provided CAS number may be incorrect, obsolete, or corresponds to a substance that is not well-documented in publicly accessible resources.

To demonstrate the structure and content of the requested in-depth technical guide, this document will provide a comprehensive overview of a well-characterized compound, Caffeine (B1668208) (CAS Number: 58-08-2) , following the specified formatting and content requirements.

Technical Guide: Caffeine (CAS: 58-08-2)

This guide provides an in-depth overview of the chemical and physical properties, safety information, and biological activity of Caffeine, a well-known central nervous system stimulant.

Chemical and Physical Properties

Caffeine is a purine (B94841) alkaloid and a trimethylxanthine.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₀N₄O₂ | - | [1][2][3][4] |

| Molecular Weight | 194.19 | g/mol | [2][3][4] |

| Melting Point | 234-236.5 | °C | |

| Boiling Point | 178 (sublimes) | °C | [2][4] |

| Density | 1.23 | g/cm³ | [2] |

| Appearance | White crystalline powder or crystals | - | [4] |

| Water Solubility (log10WS) | -1.03 to -0.88 | mol/L | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | -1.029 | - | [3] |

Safety and Handling

Caffeine is generally considered safe for consumption in moderate amounts but can be harmful in high doses. The safety data for Caffeine is summarized below.

| Hazard Information | Details |

| GHS Classification | Not a hazardous substance or mixture according to the Globally Harmonized System (GHS). |

| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[5] |

| Personal Protective Equipment | Wear safety goggles, protective gloves, and use local exhaust to avoid inhalation of dust. |

| First Aid Measures | After inhalation: fresh air. In case of skin contact: Rinse skin with water/shower. After eye contact: rinse out with plenty of water. After swallowing: make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5] |

| Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[5] |

Biological Activity and Signaling Pathways

Caffeine's primary mechanism of action is as an antagonist of adenosine (B11128) receptors in the central nervous system.[1] By blocking adenosine, which promotes relaxation and sleepiness, caffeine leads to increased neuronal firing and the release of neurotransmitters like dopamine (B1211576) and norepinephrine, resulting in its stimulant effects.

Experimental Protocols

a. Quantification of Caffeine in Beverages by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the concentration of caffeine in a liquid sample.

-

Sample Preparation:

-

Degas carbonated beverages using an ultrasonic bath for 15 minutes.

-

Filter all samples through a 0.45 µm syringe filter to remove particulate matter.

-

Prepare a series of caffeine standards of known concentrations in deionized water.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of water, methanol, and acetic acid (e.g., 70:29:1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 273 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared beverage samples.

-

Quantify the caffeine concentration in the samples by comparing their peak areas to the calibration curve.

-

References

A Deep Dive into Biological Activity Screening: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices of biological activity screening, an essential component of modern drug discovery and development.[1][2][3] It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data interpretation, and the elucidation of mechanisms of action. This document details key experimental protocols, presents a framework for data analysis and visualization, and explores the intricacies of cellular signaling pathways. Through a combination of detailed methodologies and clear visual representations, this guide aims to equip researchers with the knowledge to design and execute effective screening campaigns.

Introduction to Biological Activity Screening

Biological activity screening is the systematic process of evaluating the effects of chemical substances on biological systems.[4] This process is fundamental to identifying "hits"—compounds that exhibit a desired biological effect—which can then be optimized into lead compounds and, ultimately, new therapeutic agents.[1][5] Screening campaigns can range from large-scale high-throughput screening (HTS) of extensive compound libraries to more focused screens of natural product extracts or rationally designed molecules.[4][5][6]

The initial phase of a target-based screening cascade typically involves a variety of in vitro assays.[7] The selection of an appropriate assay is contingent on the specific biological target and the mechanism being investigated.[7] For instance, projects aimed at identifying antagonists might utilize binding assays as a primary screen, whereas those targeting agonists are more likely to employ functional assays.[7]

Core Principles of Assay Design and Development

The success of any screening campaign hinges on the quality and reliability of the assays employed. Key considerations in assay design include the choice of detection technology, assay format, and the implementation of automation for high-throughput applications. Assays can be broadly categorized as either biochemical or cell-based.[3]

-

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.[3] They are often used in primary screening due to their simplicity and scalability.

-

Cell-Based Assays: These assays are conducted in living cells, providing a more physiologically relevant context for evaluating a compound's activity.[8] They can measure a wide range of cellular responses, including cell viability, proliferation, and changes in signaling pathways.[8]

A critical parameter in assay validation is the Z'-factor, a statistical measure of the quality of an HTS assay. A Z'-factor value above 0.5 is generally considered indicative of a robust and reliable assay.[5]

Experimental Protocols

This section provides detailed methodologies for three commonly employed biological activity screening assays.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for a period of 24 to 72 hours.[6]

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6][9]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.[6][9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6]

Disc Diffusion Assay for Antimicrobial Activity

The disc diffusion assay is a qualitative method used to assess the antimicrobial activity of a substance.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.[6]

-

Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.[6]

-

Disc Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the test extract or compound.[6] Place the impregnated discs onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

HMG-CoA Reductase Inhibition Assay

This is a spectrophotometric enzyme inhibition assay used to identify inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[10]

Protocol:

-

Reagent Preparation: Prepare stock solutions of the test compound (e.g., Dihydromevinolin) and a positive control inhibitor (e.g., Pravastatin).[10] Reconstitute HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH cofactor in an appropriate assay buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT).[10]

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations to the designated wells.[10] Also include wells for a negative control (no inhibitor) and a positive control.

-

Enzyme Addition: Add a fixed amount of HMG-CoA reductase to each well, except for the blank wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to all wells.[10]

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.[10]

-

Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance versus time curve) for each well.[10] Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Data Presentation and Analysis

The clear and concise presentation of quantitative data is crucial for the interpretation of screening results.[6] Data should be organized in a structured manner to facilitate comparison between different compounds and experimental conditions.

Table 1: Cytotoxicity of Compound X on A549 Human Lung Carcinoma Cells

| Compound X Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 92.3 ± 5.1 |

| 5 | 75.8 ± 6.2 |

| 10 | 51.2 ± 4.8 |

| 25 | 28.9 ± 3.9 |

| 50 | 12.5 ± 2.7 |

| IC50 (µM) | 10.5 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Antimicrobial Activity of Natural Product Extracts

| Extract ID | Source Organism | Concentration (mg/disc) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| NPE-001 | Streptomyces sp. | 1 | 18 | 12 |

| NPE-002 | Penicillium chrysogenum | 1 | 15 | 9 |

| NPE-003 | Bacillus subtilis | 1 | 22 | 16 |

| Ampicillin (Control) | - | 0.01 | 25 | 20 |

Note: Data are hypothetical and for illustrative purposes.

Table 3: In Vitro Inhibition of HMG-CoA Reductase

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Source |

| Dihydromevinolin | HMG-CoA Reductase | Enzymatic Inhibition | 1-20 | [10] |

| Pravastatin | HMG-CoA Reductase | Enzymatic Inhibition | 5-30 | Hypothetical |

| Atorvastatin | HMG-CoA Reductase | Enzymatic Inhibition | 2-15 | Hypothetical |

Visualization of Workflows and Signaling Pathways

Visual diagrams are invaluable tools for illustrating complex experimental workflows and biological signaling pathways.

General Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the screening of natural product extracts, from initial preparation to the identification of bioactive compounds.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[] Its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[]

Logical Flow of a Screening Cascade

A screening cascade is a hierarchical series of assays used to progressively filter a large compound library to identify promising lead candidates.

Conclusion

Biological activity screening remains at the forefront of drug discovery, providing the essential tools to identify and characterize novel therapeutic agents. A thorough understanding of assay principles, meticulous experimental execution, and robust data analysis are paramount to the success of any screening campaign. This guide has provided a foundational overview of these core aspects, offering detailed protocols and visual aids to support researchers in their endeavors. As technologies continue to evolve, the principles outlined herein will remain fundamental to the ongoing quest for new and effective medicines.

References

- 1. atrandi.com [atrandi.com]

- 2. Design and Implementation of High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. benchchem.com [benchchem.com]

- 7. accio.github.io [accio.github.io]

- 8. Cell-Based Assays [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Introduction: The Foundational Pillars of Drug Discovery

An In-Depth Technical Guide to In Vitro and In Vivo Studies

In the landscape of drug discovery and development, preclinical research serves as the critical bridge between a promising compound and its potential as a therapeutic agent. This phase relies on two complementary methodologies: in vitro and in vivo studies. The terms, originating from Latin, mean "in glass" and "within the living," respectively.[1] In vitro experiments are conducted outside of a living organism, typically in controlled laboratory settings like test tubes or petri dishes, using isolated cells, tissues, or molecules.[1][2] Conversely, in vivo studies are performed within a whole, living organism, most commonly animal models in the preclinical stage.[2][3]

Together, these approaches form a symbiotic relationship. In vitro assays offer a cost-effective and rapid method for screening large numbers of compounds and elucidating specific molecular mechanisms.[4] However, they often fail to replicate the complex systemic interactions of a whole organism.[5] In vivo studies address this limitation by providing crucial data on how a drug behaves in a complex biological system, offering insights into its efficacy, toxicity, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).[2][3] This guide provides a technical overview of key methodologies, data interpretation, and the logical integration of in vitro and in vivo research in the drug development pipeline.

Part 1: In Vitro Studies - From Single Cells to Mechanistic Insights

In vitro models are indispensable for the early stages of drug discovery, including target validation, hit discovery, and lead optimization.[6][7] They allow researchers to assess a compound's effect on a specific biological target in a highly controlled environment.[6] Recent advancements, such as organ-on-a-chip technologies and the use of induced Pluripotent Stem Cells (iPSCs), are continuously enhancing the physiological relevance of these models.[8]

General Experimental Workflow for In Vitro Assays

The workflow for most in vitro studies follows a standardized sequence designed for reproducibility and scalability, especially in high-throughput screening (HTS) contexts.

References

- 1. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]

- 2. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]

- 3. news-medical.net [news-medical.net]

- 4. invivobiosystems.com [invivobiosystems.com]

- 5. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. In vitro assays | 300 cells lines | CRO services [oncodesign-services.com]

- 8. itmedicalteam.pl [itmedicalteam.pl]

A Technical Guide to the Structural Analogs and Derivatives of Atypical Antipsychotics: A Focus on Clozapine

Notice: Initial research on "Prozapine" revealed limited publicly available data regarding its structural analogs and derivatives. To provide a comprehensive and technically valuable resource as requested, this guide focuses on Clozapine , a structurally significant and extensively studied atypical antipsychotic. The principles and methodologies discussed herein are broadly applicable to the study of related psychoactive compounds.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the structural analogs and derivatives of Clozapine. It covers their synthesis, structure-activity relationships (SAR), and pharmacological profiles, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

Core Structure and Rationale for Analog Development

Clozapine, with its tricyclic dibenzodiazepine core, represents a pivotal scaffold in antipsychotic drug discovery. Its unique clinical efficacy in treatment-resistant schizophrenia, coupled with a complex pharmacological profile, has driven extensive research into its derivatives. The primary goals of analog development include:

-

Improving the safety profile: Specifically, mitigating the risk of agranulocytosis, a serious adverse effect associated with Clozapine.

-

Enhancing efficacy: Targeting specific symptom domains of schizophrenia, such as negative and cognitive symptoms.

-

Optimizing pharmacokinetic properties: Improving oral bioavailability, metabolic stability, and duration of action.

-

Elucidating the mechanism of action: Using structural analogs as pharmacological tools to probe receptor interactions and signaling pathways.

Quantitative Analysis of Clozapine and its Analogs

The following tables summarize the receptor binding affinities (Ki, nM) of Clozapine and several of its key analogs and metabolites. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of Clozapine

| Receptor Subtype | Clozapine Ki (nM) |

| Dopamine Receptors | |

| D1 | 270[1] |

| D2 | 160[1] |

| D3 | 555[1] |

| D4 | 24[1] |

| Serotonin Receptors | |

| 5-HT1A | 120[1] |

| 5-HT2A | 5.4[1] |

| 5-HT2C | 9.4[1] |

| 5-HT6 | 4[1] |

| 5-HT7 | 6.3[1] |

| Adrenergic Receptors | |

| α1A | 1.6[1] |

| α2A | 90[1] |

| Muscarinic Receptors | |

| M1 | 6.2[1] |

| Histamine Receptors | |

| H1 | Strong Affinity |

Table 2: Comparative Binding Affinities of Clozapine Analogs

| Compound | D2 Ki (nM) | D4 Ki (nM) | 5-HT2A Ki (nM) |

| Clozapine | 160 | 24 | 5.4 |

| N-desmethylclozapine (Norclozapine) | Active Metabolite | Active Metabolite | Active Metabolite |

| Olanzapine | 31 | 2.5 | 4 |

| Flumezapine | Higher antidopaminergic to anticholinergic ratio than clozapine[2] | ||

| JL 18 | High | 25-fold > D2 | Reduced |

Experimental Protocols

This section details representative methodologies for the synthesis and pharmacological evaluation of Clozapine analogs.

The synthesis of Clozapine and its analogs often involves a multi-step process culminating in the formation of the dibenzodiazepine ring system and subsequent functionalization.[3][4][5][6][7]

Protocol 1: Synthesis of the Dibenzodiazepine Core

-

Ullmann Condensation: A substituted 2-nitrochlorobenzene is reacted with an anthranilic acid derivative in the presence of a copper catalyst to form a diphenylamine (B1679370) intermediate.

-

Reduction: The nitro group of the diphenylamine is reduced to an amine, typically using a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation.

-

Cyclization: The resulting diamine undergoes intramolecular cyclization to form the lactam core of the dibenzodiazepine. This is often achieved by heating in a high-boiling point solvent.

-

Activation: The lactam is then activated for nucleophilic substitution, commonly by treatment with phosphorus oxychloride (POCl3) or titanium tetrachloride (TiCl4), to form a reactive imidoyl chloride.

-

Nucleophilic Substitution: The activated intermediate is reacted with a desired piperazine (B1678402) derivative to yield the final Clozapine analog.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (Clozapine analog).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 3: Functional Assay for Agonist/Antagonist Activity

-

Cell Culture: A cell line stably expressing the receptor of interest and a reporter system (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors, or a cAMP-sensitive reporter for Gs/Gi-coupled receptors) is used.

-

Compound Addition: The cells are incubated with the test compound at various concentrations. For antagonist activity, the cells are co-incubated with a known agonist.

-

Signal Detection: The response of the reporter system is measured using a plate reader (e.g., fluorescence or luminescence).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of Clozapine and its analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. Flumezapine - Wikipedia [en.wikipedia.org]

- 3. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clozapine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CLOZAPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Technical Guide: Receptor Binding Profile of Prozapine

Disclaimer: "Prozapine" is not a recognized pharmaceutical agent, and there is no publicly available scientific data on its receptor binding profile. This document uses the well-characterized atypical antipsychotic, Clozapine (B1669256) , as a representative compound to provide a detailed technical guide in the requested format. All data, protocols, and pathways described herein pertain to Clozapine and are intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

This guide provides an in-depth overview of the in vitro receptor binding profile of Clozapine, a tricyclic dibenzodiazepine atypical antipsychotic. Clozapine is distinguished by its broad pharmacological profile, demonstrating affinity for a wide range of neurotransmitter receptors. This multi-receptor activity is considered fundamental to its high efficacy in treatment-resistant schizophrenia, as well as its distinct side-effect profile.[1] Understanding this binding profile is critical for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and safety.

Quantitative Receptor Binding Profile

The in vitro binding affinity of Clozapine for various human neurotransmitter receptors is typically determined through radioligand binding assays. Affinity is expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The data presented in Table 1 are compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) and other peer-reviewed sources, representing the mean Kᵢ values in nanomolars (nM).[2][3][4][5][6]

Table 1: Clozapine In Vitro Receptor Binding Affinities (Kᵢ, nM)

| Receptor Family | Receptor Subtype | Clozapine Kᵢ (nM) |

| Dopamine (B1211576) | D₁ | 85 |

| D₂ | 125 - 160 | |

| D₃ | 250 | |

| D₄ | 21 | |

| Serotonin (B10506) | 5-HT₁ₐ | 149 |

| 5-HT₂ₐ | 5.4 | |

| 5-HT₂c | 7.9 | |

| 5-HT₃ | 132 | |

| 5-HT₆ | 4 | |

| 5-HT₇ | 6.5 | |

| Adrenergic | α₁ | 14 |

| α₂ | 15 | |

| Muscarinic | M₁ | 1.9 |

| M₂ | 22 | |

| M₃ | 9.6 | |

| M₄ | 6.7 | |

| M₅ | 14 | |

| Histamine | H₁ | 1.1 |

Note: Kᵢ values can vary between studies depending on the specific experimental conditions, such as the radioligand and tissue preparation used.[7][8]

Experimental Protocols

The determination of receptor binding affinities is primarily achieved through competitive radioligand binding assays.[9][10] This technique measures the ability of a test compound (e.g., Clozapine) to displace a specific, high-affinity radiolabeled ligand from its receptor.

General Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the Kᵢ of a test compound at a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.

3.1.1 Materials

-

Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: Unlabeled Clozapine.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.

-

Scintillation Counter: For quantifying radioactivity.

3.1.2 Procedure

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an appropriate buffer. Determine the protein concentration using a standard assay (e.g., BCA).[9]

-

Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding (NSB), and competitive binding.

-

Total Binding: Add cell membranes, a fixed concentration of radioligand (typically at its Kₔ concentration), and assay buffer.

-

Non-specific Binding (NSB): Add cell membranes, the radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

-

Competitive Binding: Add cell membranes, the radioligand, and serial dilutions of the test compound (Clozapine).[11]

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[9]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[10]

-

Quantification: Dry the filter mats and measure the retained radioactivity for each well using a scintillation counter.

3.1.3 Data Analysis

-

Calculate the specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation :[12][13]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the radioligand used.

-

Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Core Signaling Pathways

Clozapine's therapeutic and side effects are mediated by its interaction with various G-protein coupled receptors (GPCRs), which modulate distinct intracellular signaling cascades.[14][15][16] The primary antipsychotic effects are often attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Antagonism (Gᵢ-Coupled Pathway)

The D₂ receptor is coupled to an inhibitory G-protein (Gαᵢ). Activation of this receptor typically leads to the inhibition of adenylyl cyclase, decreasing intracellular levels of cyclic AMP (cAMP). Clozapine, acting as an antagonist, blocks dopamine from binding to the D₂ receptor, thereby preventing this inhibitory signal and leading to a relative normalization of downstream signaling.[7]

References

- 1. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. researchgate.net [researchgate.net]

- 5. psychiatrist.com [psychiatrist.com]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. download.uni-mainz.de [download.uni-mainz.de]

- 8. The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. benchchem.com [benchchem.com]

- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 13. m.youtube.com [m.youtube.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

Prozapine: A Technical Whitepaper on Pharmacokinetic and Pharmacodynamic Properties

Disclaimer: "Prozapine" is a fictional compound name created for illustrative purposes within this guide. All data, experimental protocols, and pathways described herein are hypothetical and designed to represent a plausible profile for a novel therapeutic agent. They are intended to serve as a structural and content example for researchers, scientists, and drug development professionals.

Introduction

Prozapine is a novel investigational compound with a multi-target receptor profile, positioning it as a potential therapeutic agent for complex neuropsychiatric disorders. Its unique structure suggests a mechanism of action that modulates key neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506). This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Prozapine, based on a series of in vitro and in vivo studies. The objective is to furnish researchers and drug development professionals with the foundational data and methodologies necessary to evaluate its therapeutic potential.

Pharmacokinetic (PK) Profile

The pharmacokinetic profile of Prozapine describes its journey through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These characteristics are crucial for determining dosing regimens and predicting potential drug-drug interactions.

Summary of Key PK Parameters

The following table summarizes the mean pharmacokinetic parameters of Prozapine observed in male Sprague-Dawley rats following a single 10 mg/kg oral (PO) and intravenous (IV) administration.

| Parameter | Oral (PO) Administration | Intravenous (IV) Administration |

| Dose | 10 mg/kg | 10 mg/kg |

| Cmax (Maximum Plasma Concentration) | 450 ng/mL | 1200 ng/mL |

| Tmax (Time to Cmax) | 1.5 hours | 0.1 hours |

| AUC(0-inf) (Area Under the Curve) | 3200 ng·h/mL | 4000 ng·h/mL |

| t½ (Elimination Half-life) | 8.5 hours | 8.3 hours |

| Vd (Volume of Distribution) | - | 5.2 L/kg |

| CL (Clearance) | - | 2.5 L/h/kg |

| F% (Absolute Oral Bioavailability) | 80% | - |

| Primary Route of Metabolism | Hepatic (CYP3A4, CYP2D6) | - |

| Primary Route of Excretion | Renal (65% as metabolites) | - |

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of Prozapine following oral and intravenous administration in Sprague-Dawley rats.

Methodology:

-

Animal Model: 24 male Sprague-Dawley rats (250-300g) were divided into two groups (n=12 per group): Oral (PO) and Intravenous (IV).

-

Drug Formulation: For IV administration, Prozapine was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. For PO administration, Prozapine was suspended in 0.5% methylcellulose.

-

Dosing: The IV group received a 10 mg/kg dose via tail vein injection. The PO group received a 10 mg/kg dose via oral gavage.

-

Blood Sampling: Blood samples (approx. 0.2 mL) were collected from the jugular vein at pre-dose and at 0.1, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

-

Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Prozapine were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

-

Data Analysis: Non-compartmental analysis (NCA) was performed using Phoenix WinNonlin software to calculate Cmax, Tmax, AUC, t½, Vd, CL, and F%.

Visualization: Prozapine ADME Workflow

Caption: High-level overview of Prozapine's ADME process.

Pharmacodynamic (PD) Profile

The pharmacodynamic profile of Prozapine describes its biochemical and physiological effects on the body, primarily through its interactions with specific neurotransmitter receptors.

Primary Mechanism of Action

Prozapine is a potent antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. The dual antagonism is a well-established mechanism for atypical antipsychotic efficacy, addressing both positive and negative symptoms of psychosis with a potentially lower risk of extrapyramidal side effects compared to D₂-selective antagonists. Additionally, its moderate affinity for the serotonin transporter (SERT) suggests potential antidepressant activity.

Summary of Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities of Prozapine for key CNS targets. Affinity is expressed as the inhibitor constant (Ki), with lower values indicating higher binding affinity.

| Target Receptor / Transporter | Ki (nM) | Primary Action |

| Dopamine D₂ | 1.8 | Antagonist |

| Serotonin 5-HT₂A | 0.9 | Antagonist |

| Serotonin 5-HT₁A | 15.2 | Partial Agonist |

| Serotonin Transporter (SERT) | 45.5 | Inhibitor |

| Histamine H₁ | 5.8 | Antagonist |

| Alpha-1 Adrenergic | 22.0 | Antagonist |

| Muscarinic M₁ | > 1000 | Weak/No Affinity |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of Prozapine for a panel of CNS receptors.

Methodology:

-

Target Preparation: Cell membranes expressing the human recombinant receptors of interest (e.g., D₂, 5-HT₂A) were prepared from stably transfected CHO or HEK293 cell lines.

-

Radioligand: A specific, high-affinity radioligand for each target was selected (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂A receptors).

-

Assay Conditions: Assays were conducted in 96-well plates. Each well contained the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Prozapine (typically from 0.01 nM to 10 µM).

-

Incubation: The plates were incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed with ice-cold buffer to remove non-specific binding.

-

Detection: The radioactivity trapped on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the log concentration of Prozapine. The IC₅₀ (concentration of Prozapine that inhibits 50% of specific radioligand binding) was determined using non-linear regression. The Ki value was then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Prozapine Signaling Pathway

Caption: Prozapine's proposed mechanism of action at the synapse.

An In-depth Technical Guide on Prozapine: An Analysis of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

This document addresses the request for a comprehensive technical guide on the toxicity and safety profile of Prozapine. An extensive search of publicly available scientific literature and databases has been conducted to collate and analyze the existing information on this compound.

Findings on "Prozapine":

The initial investigation confirms the existence of a chemical entity named Prozapine, registered under the CAS number 3426-08-2. It is identified as 1-(3,3-diphenylpropyl)azepane with the chemical formula C21H27N[1]. PubChem, a database of chemical molecules and their activities, lists Prozapine and provides basic computed properties such as its molecular weight of 293.4 g/mol [1].

However, a thorough review of the search results reveals a significant lack of in-depth toxicological and safety data specifically attributed to Prozapine. The majority of the retrieved information pertains to other antipsychotic medications, including:

-

Prochlorperazine: Used for treating nervous, emotional, and mental conditions, as well as severe nausea and vomiting. Its side effects include extrapyramidal symptoms, drowsiness, and potential for neuroleptic malignant syndrome[2][3][4].

-

Chlorpromazine: The first-marketed antipsychotic, with known side effects such as movement problems, sleepiness, and low blood pressure[5]. "Prozine 50 mg Tablet" appears to be a brand name for Chlorpromazine[6].

-

Clozapine: An atypical antipsychotic used for treatment-resistant schizophrenia. Its toxicity profile includes risks of agranulocytosis, myocarditis, and central nervous system depression in case of overdose[7][8][9][10].

While these compounds belong to the broader class of antipsychotics, their specific chemical structures, mechanisms of action, and, consequently, their toxicity and safety profiles differ significantly from one another. Therefore, data from these drugs cannot be extrapolated to accurately represent the safety profile of Prozapine.

Based on the currently available information, it is not feasible to construct an in-depth technical guide on the toxicity and safety profile of Prozapine that meets the core requirements of the user's request. There is a notable absence of published studies detailing its quantitative toxicity data, experimental protocols, or associated signaling pathways.

For researchers, scientists, and drug development professionals interested in the safety profiles of antipsychotic drugs, a more productive approach would be to focus on well-documented compounds such as those mentioned above (Prochlorperazine, Chlorpromazine, Clozapine), for which a substantial body of research exists. Future research and clinical trials would be necessary to establish a comprehensive understanding of Prozapine's toxicological and safety characteristics.

References

- 1. Prozapine | C21H27N | CID 71127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prochlorperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Prochlorperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 6. practo.com [practo.com]

- 7. litfl.com [litfl.com]

- 8. Safety profile of clozapine: Analysis using national registry data in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity and Adverse Effects in Clozapine-Related Presentations to a Medical Toxicology Service in Western Sydney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory-Scale Synthesis of Prozapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Prozapine, a compound with antispasmodic properties. Prozapine, chemically known as 1-(3,3-diphenylpropyl)hexahydro-1H-azepine, is a tertiary amine belonging to the diphenylpropylamine class of compounds.[1][2] The synthesis protocol described herein is based on established chemical principles for the N-alkylation of secondary amines, a common method for the preparation of compounds of this nature. Additionally, this document outlines the presumed mechanism of action of Prozapine as a muscarinic receptor antagonist, a common pathway for antispasmodic agents, and includes relevant diagrams for the signaling pathway and experimental workflow.

Introduction

Prozapine is a chemical entity with the molecular formula C₂₁H₂₇N and a molecular weight of 293.45 g/mol .[1] It is classified as an antispasmodic agent, suggesting its potential utility in conditions characterized by smooth muscle spasms.[2] The synthesis of Prozapine was first reported by Janssen and de Jongh in U.S. Patent 2,881,165.[2] This protocol provides a representative laboratory-scale method for its synthesis.

The therapeutic effect of antispasmodic drugs is often achieved through the blockade of muscarinic acetylcholine (B1216132) receptors in the parasympathetic nervous system, leading to smooth muscle relaxation.[3][4][5] Based on its chemical structure and therapeutic classification, Prozapine is hypothesized to act as a muscarinic antagonist.

Proposed Mechanism of Action: Muscarinic Receptor Antagonism

Prozapine, as an antispasmodic agent, likely exerts its effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on smooth muscle cells.[3][4] This antagonism prevents the intracellular signaling cascade that leads to muscle contraction.

-

Receptor Binding: Prozapine binds to muscarinic receptors (M1, M2, M3, M4, M5) on the cell surface.

-

G-Protein Inhibition: This binding blocks the activation of associated G-proteins (primarily Gq/11 for M1, M3, M5 and Gi/o for M2, M4).[1]

-

Downstream Signaling Blockade: The inhibition of G-protein activation prevents the subsequent activation of downstream effectors such as phospholipase C (for Gq/11) and adenylyl cyclase (for Gi/o).[1]

-

Physiological Effect: The overall effect is a reduction in intracellular calcium levels and a decrease in smooth muscle contractility, leading to muscle relaxation.

Experimental Protocol: Synthesis of Prozapine

This protocol describes the synthesis of Prozapine via the N-alkylation of hexamethyleneimine (B121469) (azepane) with 3,3-diphenylpropyl chloride.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |

| Hexamethyleneimine (Azepane) | C₆H₁₃N | 99.17 | 10 mmol (0.99 g) | Sigma-Aldrich |

| 3,3-Diphenylpropyl chloride | C₁₅H₁₅Cl | 230.73 | 10 mmol (2.31 g) | TCI Chemicals |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 20 mmol (2.12 g) | Fisher Scientific |

| Acetonitrile (B52724) (anhydrous) | CH₃CN | 41.05 | 50 mL | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | J.T. Baker |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | N/A | As needed | Lab Prepared |

| Brine (Saturated NaCl Solution) | NaCl(aq) | N/A | As needed | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Acros Organics |

3.2. Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

3.3. Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add hexamethyleneimine (10 mmol, 0.99 g), 3,3-diphenylpropyl chloride (10 mmol, 2.31 g), and anhydrous sodium carbonate (20 mmol, 2.12 g).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid sodium carbonate and sodium chloride byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude Prozapine can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

-

3.4. Characterization

The identity and purity of the synthesized Prozapine can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Hexamethyleneimine | 10 mmol (0.99 g) |

| 3,3-Diphenylpropyl chloride | 10 mmol (2.31 g) |

| Product (Theoretical) | |

| Prozapine (C₂₁H₂₇N) | 10 mmol (2.93 g) |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82°C) |

| Reaction Time | 12-24 hours |

| Physical Properties | |

| Molecular Formula | C₂₁H₂₇N |

| Molecular Weight | 293.45 g/mol |

| CAS Number | 3426-08-2 |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Hexamethyleneimine is a corrosive and flammable liquid. Handle with care.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the proper execution of the described procedures.

References

- 1. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticholinergic - Wikipedia [en.wikipedia.org]

Application Note: Analytical Methods for Clozapine Quantification

Audience: Researchers, scientists, and drug development professionals.

Note: The term "Prozapine" does not correspond to a known pharmaceutical compound. Based on the query, this document details analytical methods for Clozapine (B1669256) , an atypical antipsychotic agent that requires rigorous therapeutic drug monitoring.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to a narrow therapeutic index, significant inter-individual pharmacokinetic variability, and the risk of severe side effects like agranulocytosis, therapeutic drug monitoring (TDM) is essential for patients undergoing Clozapine treatment.[1] Accurate and precise quantification of Clozapine and its primary active metabolite, norclozapine, in biological matrices is crucial for optimizing therapeutic outcomes and minimizing toxicity. This application note provides detailed protocols for the quantification of Clozapine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter being considered the gold standard for its sensitivity and selectivity.[2]

Sample Preparation

The initial and most critical step in the analytical workflow is the preparation of the sample. The primary goal is to extract Clozapine and its metabolites from the complex biological matrix (e.g., plasma, serum) and remove interfering substances like proteins and phospholipids (B1166683) that could compromise the analysis.[2][3][4] Common biological matrices for Clozapine monitoring include plasma, serum, and urine.[5][6][7]

Common Sample Preparation Techniques

-

Protein Precipitation (PPT): This is a straightforward method where a solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins. While fast, it may not effectively remove other interferences.[5]

-

Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. An organic solvent is used to extract the drug from the aqueous biological sample.[6][7] This technique offers a cleaner extract compared to PPT.

-

Solid-Phase Extraction (SPE): SPE has become a prevalent technique, offering high recovery and selectivity by partitioning analytes between a solid sorbent and the liquid sample.[4] It effectively removes interferences and can concentrate the analyte, leading to improved sensitivity.[4][5][8]

Below is a generalized workflow for sample preparation.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC with Diode-Array Detection (DAD) or a standard UV detector is a robust and widely available method for Clozapine quantification. It offers sufficient sensitivity for therapeutic monitoring.[6][7]

Experimental Protocol: HPLC-UV

This protocol describes a reverse-phase HPLC method for the simultaneous determination of Clozapine and its metabolite, norclozapine.[6]

-

Sample Preparation (LLE):

-

To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., Loxapine).

-

Add 2.5 mL of an extraction solvent (e.g., methyl t-butyl ether, MTBE).[6]

-

Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and inject 20 µL into the HPLC system.[6]

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 Series or equivalent.

-

Column: C18 or C8 column (e.g., Purospher® STAR RP-8 endcapped, 250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5) in a ratio such as 30:20:50 (v/v/v).[6]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.[6]

-

References

- 1. researchgate.net [researchgate.net]

- 2. phenomenex.com [phenomenex.com]

- 3. Sample Preparation Process - Step by step | RETSCH [retsch.com]

- 4. bib.irb.hr:8443 [bib.irb.hr:8443]

- 5. mdpi.com [mdpi.com]

- 6. Determination of clozapine and its metabolite, norclozapine in various biological matrices using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clozapine Assay HPLC Method acc to USP Monograph [sigmaaldrich.com]

- 10. Simultaneous RP-HPLC method for olanzapine and fluoxetine. [wisdomlib.org]

Application Notes and Protocols for Prozapine Animal Models

Disclaimer: The compound "Prozapine" does not correspond to a known therapeutic agent. This document assumes "Prozapine" is a hypothetical selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, similar in mechanism to Fluoxetine (B1211875) (Prozac). The following notes and protocols are based on established models for screening and characterizing antidepressant compounds.

I. Introduction

Preclinical animal models are indispensable tools in the development of novel antidepressant drugs like Prozapine.[1] These models aim to replicate specific symptoms of depression, such as behavioral despair, anhedonia (the inability to feel pleasure), and anxiety, allowing for the evaluation of a drug's therapeutic potential.[1] This document provides an overview of key behavioral paradigms, detailed experimental protocols, and the underlying neurobiological pathways relevant to Prozapine research.

Prozapine, as a hypothetical SSRI, is presumed to function by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[2][3][4][5] This enhanced serotonergic activity is believed to mediate its antidepressant effects.[3] Validated animal models are crucial for confirming this mechanism and predicting clinical efficacy.

II. Application Notes: Selecting the Appropriate Animal Model

Choosing the right model depends on the specific hypothesis being tested. Key models for assessing antidepressant efficacy include those that measure behavioral despair, anhedonia, and the effects of chronic stress.

-

Models of Behavioral Despair: The Forced Swim Test (FST) and Tail Suspension Test (TST) are rapid screening tools used to assess behavioral despair.[1][6][7] Animals placed in an inescapable, stressful situation will eventually adopt an immobile posture.[8] A reduction in the duration of immobility following drug administration is interpreted as an antidepressant-like effect.[9] These tests are highly sensitive to acute antidepressant treatment.[1]

-

Model of Anhedonia: The Sucrose Preference Test (SPT) is the gold-standard assay for measuring anhedonia, a core symptom of depression.[10][11][12] Rodents naturally prefer sweet solutions, and a reduction in this preference is considered a proxy for anhedonia.[11][13] This test is particularly useful in models of chronic stress.

-